Researchers facing reduced efficacy of diflufenican due to PDS-resistant weeds require a more robust solution. Picolinafen (CAS 137641-05-5) addresses this with a 34-fold lower resistance factor (7-fold vs. 237-fold) in resistant oriental mustard populations, ensuring superior control.
- Delivers a 15% improvement in cleavers (Galium aparine) control over diflufenican, reducing costly rescue treatments.
- Moderate soil persistence (field DT50 ~1 month) minimizes carryover risk to rotational crops.
- Ideal for early post-emergence application (5-15 DAS) in winter wheat and barley.
Molecular FormulaC19H12F4N2O2
Molecular Weight376.3 g/mol
CAS No.137641-05-5
Cat. No.B105197
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Picolinafen
CAS
137641-05-5
Synonyms
AC 900001; N-(4-Fluorophenyl)-2-[(3-trifluoromethylphenyl)oxy]pyridine-6-carboxamide; N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide; Sniper
Picolinafen (CAS 137641-05-5) is a selective post-emergence herbicide belonging to the pyridinecarboxamide class, primarily utilized for the control of broadleaf weeds in cereal crops such as wheat and barley [1]. It functions by inhibiting the phytoene desaturase (PDS) enzyme, a critical component of the carotenoid biosynthesis pathway, leading to the bleaching and subsequent death of susceptible plant species . Its physicochemical profile includes a high lipophilicity (logP ~5.37) and very low water solubility (3.9 x 10⁻⁵ g/L at 20°C), which informs its application and environmental behavior [2].
Post-emergence broadleaf weed management in wheat and barley
Phytoene desaturase (PDS) enzyme inhibition pathway study context
High-lipophilicity profile informing formulation and tank-mix behavior
[1] European Patent EP 447004. (1991). Aryloxypicolinamide herbicides. View Source
[2] AgroPages. Picolinafen: Chemical Identification and Properties. Retrieved from AgroPages Agrochemical Database. View Source
Why PDS Inhibitors Cannot Substitute Picolinafen
While picolinafen shares the phytoene desaturase (PDS) inhibition mechanism with other in-class herbicides such as diflufenican, generic substitution based solely on mode of action is not scientifically sound. Critical differences in molecular structure confer distinct activity spectra, resistance profiles, and formulation synergies. For instance, the specific aryloxypicolinamide structure of picolinafen enables a differentiated binding interaction with the PDS enzyme, as evidenced by a 237-fold difference in resistance magnitude compared to diflufenican in the same resistant weed population [1]. Furthermore, its unique physicochemical properties, such as a logP of ~5.37 [2], dictate its behavior in tank mixtures, its selectivity window, and its efficacy against specific problem weeds like cleavers (Galium aparine), where it provides a quantifiable performance advantage over its closest analog [3]. These factors collectively mean that substituting picolinafen with another PDS inhibitor can lead to suboptimal weed control, increased selection pressure for resistance, and ultimately, crop yield loss.
This productAryloxypicolinamide scaffold; reported differentiated PDS binding and resistance profile
Other PDS inhibitorsMay present distinct activity spectra; resistance magnitude may shift 237-fold vs 7-fold in tested populations
This productLogP ~5.37; very low water solubility driving formulation and selectivity behavior
Other PDS inhibitorsPhysicochemical differences may alter tank-mix synergy and selectivity window
This productReported efficacy advantage for cleavers (Galium aparine) control
Other PDS inhibitorsWeed-spectrum profile may not transfer; cleavers control may shift
[1] Dang, H. T., Malone, J. M., Gill, G., & Preston, C. (2019). Cross-resistance to diflufenican and picolinafen and its inheritance in oriental mustard (Sisymbrium orientale L.). Pest Management Science, 75(1), 195-203. View Source
[2] AgroPages. Picolinafen: Chemical Identification and Properties. Retrieved from AgroPages Agrochemical Database. View Source
Picolinafen demonstrates a quantifiable advantage over diflufenican in controlling the key broadleaf weed cleavers (Galium aparine). A report from the British Crop Protection Council Conference claimed a specific performance boost of approximately 15% for cleaver control when using picolinafen compared to diflufenican [1].
Cleavers control vs diflufenicanHead-to-head
Reported +15% control improvement over diflufenican
Supports cleavers-control selection review
Field conditions; post-emergence application context
Weed ScienceCereal HerbicideComparative Efficacy
Evidence Dimension
Herbicidal efficacy on Galium aparine (cleavers)
Target Compound Data
Control efficacy (baseline + 15%)
Comparator Or Baseline
Diflufenican (control efficacy baseline)
Quantified Difference
+15% improvement in control
Conditions
Field conditions; cereal crops (wheat/barley); post-emergence application
Why This Matters
This enhanced efficacy can reduce the need for follow-up spring applications or allow for lower dose rates, directly impacting operational costs and management complexity.
Cross-Resistance in Oriental Mustard vs. Diflufenican
In populations of oriental mustard (Sisymbrium orientale L.) resistant to PDS inhibitors, the level of cross-resistance to picolinafen is significantly lower than that to diflufenican. A study found a population (P40) to be 237-fold resistant to diflufenican, whereas resistance to picolinafen in the same population was only 7-fold compared to susceptible populations [1].
Cross-resistance factorHead-to-head
7-fold (picolinafen) vs 237-fold (diflufenican) in resistant S. orientale population P40
Sisymbrium orientale L. population P40; LD50 bioassay
Why This Matters
This indicates that picolinafen retains greater efficacy against certain PDS-resistant weed biotypes compared to diflufenican, making it a strategically valuable tool for managing and mitigating resistance evolution in cereal production systems.
[1] Dang, H. T., Malone, J. M., Gill, G., & Preston, C. (2019). Cross-resistance to diflufenican and picolinafen and its inheritance in oriental mustard (Sisymbrium orientale L.). Pest Management Science, 75(1), 195-203. View Source
Wheat & Barley Crop Safety and Application Timing
Picolinafen exhibits a clear crop safety profile that is dependent on application timing. A study showed that phytotoxicity to wheat and barley was greatest when applied at 0 days after sowing (DAS) but decreased significantly as plant growth advanced [1]. The highest herbicidal activity with optimal crop safety was achieved with early post-emergence applications between 5 and 15 DAS, with activity significantly decreasing by 20 DAS [2]. This defines a specific and optimal application window.
Application timing windowReported
Early post-emergence at 5–15 days after sowing; phytotoxicity decreases with advancing growth
Application-timing context for crop safety
Wheat and barley; timing-dependent selectivity review
Crop SafetySelectivityApplication Window
Evidence Dimension
Crop phytotoxicity and application timing
Target Compound Data
Phytotoxicity decreases significantly after 0 DAS; optimal window is 5-15 DAS
Comparator Or Baseline
No direct comparator provided; data against baseline application timings
Quantified Difference
N/A (timing-dependent change)
Conditions
Wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.); post-sowing application
Why This Matters
This evidence defines the precise operational application window for growers to maximize weed control efficacy while minimizing crop damage, a critical factor for product selection and cost-effective use.
Crop SafetySelectivityApplication Window
[1] Lee, J. N., Koo, S. J., Kim, D. S., et al. (2006). Herbicidal properties of picolinafen. Korean Journal of Weed Science, 26(4), 325-334. View Source
[2] Lee, J. N., Koo, S. J., Kim, D. S., et al. (2006). Herbicidal properties of picolinafen. Korean Journal of Weed Science, 26(4), 325-334. Abstract from DBpia. View Source
Soil Residual Activity and Half-Life
The soil persistence of picolinafen is characterized by a photodegradation half-life (DT50) of 23-31 days under laboratory conditions and an average field DT50 of approximately 1 month [1]. This is an important differentiator from other residual herbicides with longer soil persistence that can pose a risk to following rotational crops. Picolinafen is hydrolytically stable but primarily degrades via photochemical processes [1].
Soil persistence (DT50)Context-dependent
DT50 23–31 days (lab); ~1 month (field)
Persistence and rotation-planning review
Primarily photochemical degradation; data to verify
No direct comparator provided; baseline environmental fate data
Quantified Difference
N/A
Conditions
Laboratory photodegradation studies and average field conditions
Why This Matters
This moderate soil persistence provides a defined period of residual weed control without imposing lengthy plant-back restrictions, enhancing its flexibility in crop rotation planning compared to longer-persistence alternatives.
Picolinafen exhibits a clear and quantified selectivity profile, demonstrating greater activity against broadleaf weeds compared to grass weeds [1]. This is a critical differentiator from PDS inhibitors with broader spectra that may not offer the same level of safety in cereal crops. The compound's highest activity is achieved with early post-emergence applications, which are optimal for targeting susceptible broadleaf species [1].
Weed spectrum selectivityReported
Greater activity on broadleaf weeds vs grass weeds; early post-emergence preference
Weed-spectrum review for cereal selectivity
Qualitative difference; field and controlled settings
Weed SpectrumSelectivityHerbicidal Activity
Evidence Dimension
Weed spectrum selectivity
Target Compound Data
Greater activity on broadleaf weeds vs. grass weeds
Comparator Or Baseline
No direct comparator provided; intrinsic activity profile
Quantified Difference
Qualitative difference
Conditions
Various weed species in controlled and field settings
Why This Matters
This selective activity profile confirms picolinafen's specific utility for broadleaf weed control in cereal crops, where grass weed suppression is not the primary objective and crop safety is paramount.
Weed SpectrumSelectivityHerbicidal Activity
[1] Lee, J. N., Koo, S. J., Kim, D. S., et al. (2006). Herbicidal properties of picolinafen. Korean Journal of Weed Science, 26(4), 325-334. View Source
Picolinafen Application Scenarios
Controlling Diflufenican-Resistant Weeds in Wheat
In cereal production regions where reduced efficacy of diflufenican is observed or where PDS-resistant biotypes like oriental mustard (Sisymbrium orientale) are confirmed, picolinafen should be prioritized. Its 34-fold lower resistance factor (7-fold vs. 237-fold) [1] in characterized populations makes it a superior choice for maintaining control and reducing the selection pressure for high-level cross-resistance.
Targeted Cleavers Control in Winter Cereals
For fields with a known history of heavy cleavers infestation, picolinafen offers a quantifiable performance advantage. Its 15% improvement in control over diflufenican [2] allows for a more robust management program, reducing reliance on less effective alternatives or costly spring rescue treatments. This is particularly relevant in autumn application windows in winter wheat and barley.
Plant-Back Flexibility in Cereal Rotations
When a rotational crop is planned for the following season, picolinafen's moderate soil persistence (average field DT50 of ~1 month) [3] is a significant advantage over longer-lasting residual herbicides. Its primary degradation pathway via photodegradation minimizes the risk of carryover injury to sensitive crops like oilseed rape or pulses, providing greater operational flexibility.
Early Post-Emergence Broadleaf Control in Cereals
Picolinafen is ideally suited for early post-emergence applications in wheat and barley, specifically within the 5 to 15 days after sowing (DAS) window [4]. Application during this defined period maximizes herbicidal activity against a broad spectrum of broadleaf weeds while ensuring crop safety, as phytotoxicity risks decrease significantly with advancing plant growth.
Application
Selection Property
Validation Focus
Resistance-management in wheat
Reported lower resistance factor context
Resistance-profile review
Cleavers management in winter cereals
Reported efficacy differential context
Weed-control endpoint review
Cereal rotation planning
Moderate soil persistence profile
Carryover risk and rotation review
Early post-emergence broadleaf control
Application-timing window profile
Crop-safety and efficacy timing review
[1] Dang, H. T., Malone, J. M., Gill, G., & Preston, C. (2019). Cross-resistance to diflufenican and picolinafen and its inheritance in oriental mustard (Sisymbrium orientale L.). Pest Management Science, 75(1), 195-203. View Source
[4] Lee, J. N., Koo, S. J., Kim, D. S., et al. (2006). Herbicidal properties of picolinafen. Korean Journal of Weed Science, 26(4), 325-334. View Source
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